molecular formula C7H6F3NO2S B1347290 3-(Trifluoromethyl)benzenesulfonamide CAS No. 672-58-2

3-(Trifluoromethyl)benzenesulfonamide

Numéro de catalogue B1347290
Numéro CAS: 672-58-2
Poids moléculaire: 225.19 g/mol
Clé InChI: ZUTVRDMZQSHCID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO2S . It has an average mass of 225.188 Da and a monoisotopic mass of 225.007126 Da .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)benzenesulfonamide-related compounds has been reported in several studies. For instance, the synthesis of [18F]4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide ([18F]celecoxib), a selective COX-2 inhibitor, was achieved via a bromide to [18F]F- exchange reaction . Another study reported the synthesis of a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzenesulfonamide can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

3-(Trifluoromethyl)benzenesulfonamide can participate in various chemical reactions. For instance, it can be used as a precursor for radiolabeling . It can also react with dimethylcyanamide 146 in a [4 + 2]-cycloaddition to give 147 in 48–88% yields .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzenesulfonamide has a molecular weight of 225.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . Its exact mass is 225.00713409 g/mol .

Applications De Recherche Scientifique

  • Synthesis and Pharmacological Analysis :

    • A study reported the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, exploring their effects on a pathological pain model in mice. The synthesized compounds showed anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).
  • Antimalarial Drug Development :

    • A study utilized a rational approach to synthesize 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives as potential antimalarial prototypes. The synthesized derivatives showed promise as lead compounds for new antimalarial drug development (Boechat et al., 2011).
  • Human Beta3-adrenergic Receptor Agonists :

    • Research identified compounds with a 1,2,3-triazole-substituted benzenesulfonamide as potent and selective human beta3-adrenergic receptor agonists. These compounds, including the trifluoromethylbenzyl analogue, stimulated lipolysis and showed oral bioavailability (Brockunier et al., 2000).
  • Progesterone Receptor Antagonists :

    • A study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. The 3-trifluoromethyl derivative exhibited potent PR-antagonistic activity and high binding affinity, suggesting its potential as a selective PR modulator (Yamada et al., 2016).
  • Chemical Transformations and Diverse Scaffolds :

    • The incorporation of the (trifluoromethyl)thio group into benzo[e][1,2]thiazine 1,1-dioxides via reaction with trifluoromethanesulfanylamide was explored. This transformation process facilitates the generation of diverse privileged scaffolds (Xiao et al., 2013).
  • Kynurenine 3-hydroxylase Inhibitors :

    • Synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme significant in neuroscience. The compounds showed potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
  • Carbonic Anhydrase Inhibitors :

    • Research synthesized and characterized benzenesulfonamides incorporating triazole moieties as potent carbonic anhydrase inhibitors.

These inhibitors displayed potential in lowering intraocular pressure in glaucoma models (Nocentini et al., 2016).

  • Anti-Inflammatory and Anticancer Agents :

    • A study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
  • Molecular Structure Studies :

    • The molecular structure and conformational properties of benzenesulfonamide were analyzed through gas electron diffraction and quantum chemical methods, providing insights into the molecule's structural dynamics (Petrov et al., 2006).
  • Inhibitory Activity against Carbonic Anhydrase Isoforms :

    • Novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives with a benzenesulfonamide arm were synthesized, showing promising inhibitory activity against carbonic anhydrase isoforms, which are relevant in anticancer drug development (Aimene et al., 2019).
  • Investigation of Antioxidant and Enzyme Inhibitory Profile :

    • A series of benzenesulfonamides incorporating 1,3,5-triazine structural motifs were investigated for their antioxidant properties and inhibitory activity against various enzymes related to Alzheimer, Parkinson, and pigmentation disorders (Lolak et al., 2020).
  • **:- Research on iron-catalyzed cross-coupling of chlorobenzosulfonamides with alkyl Grignard reagents demonstrated the production of alkylated benzosulfonamides. These compounds are significant in the synthesis of pharmaceuticals, agrochemicals, and plasticizers, offering a sustainable approach to creating alkylated aromatics (Bisz & Szostak, 2019).

Safety And Hazards

When handling 3-(Trifluoromethyl)benzenesulfonamide, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also recommended to avoid breathing dust .

Propriétés

IUPAC Name

3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTVRDMZQSHCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288176
Record name 3-(Trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzenesulfonamide

CAS RN

672-58-2
Record name 672-58-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 8-{5-chloro-3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-pyridine-2-carbonyl}-2,3-dihydro-benzo [1,4]oxazine-4-carboxylic acid tert-butyl ester (510.2 mg) in 3 mL HCl (4 M in dioxane) and water (1 mL) was heated at 80 OC for overnight. Upon cooling to room temperature, the mixture was concentrated and the residue was purified by flash column chromatography on silica gel to afford 4-chloro-NJ5-chloro-2-(3,4-dihydro-2H-benzo[1,4]oxazine-8-carbonyl)-pyridin-3-yl]-3-trifluoromethyl-benzenesulfonamide (210.2 mg) as white solid. MS m/z: 531.9 (M+H)+.
Name
8-{5-chloro-3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-pyridine-2-carbonyl}-2,3-dihydro-benzo [1,4]oxazine-4-carboxylic acid tert-butyl ester
Quantity
510.2 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)benzenesulfonamide
Reactant of Route 2
3-(Trifluoromethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)benzenesulfonamide
Reactant of Route 4
3-(Trifluoromethyl)benzenesulfonamide
Reactant of Route 5
3-(Trifluoromethyl)benzenesulfonamide
Reactant of Route 6
3-(Trifluoromethyl)benzenesulfonamide

Citations

For This Compound
100
Citations
PP Shao, F Ye, PK Chakravarty… - ACS Medicinal …, 2013 - ACS Publications
We report the investigation of sulfonamide-derived Ca v 2.2 inhibitors to address drug-metabolism liabilities with this lead class of analgesics. Modification of the benzamide substituent …
Number of citations: 16 pubs.acs.org
EME Dokla, CS Fang, PT Lai, SK Kulp… - …, 2015 - Wiley Online Library
Previously, we reported the identification of a thiazolidinedione‐based adenosine monophosphate activated protein kinase (AMPK) activator, compound 1 (N‐[4‐({3‐[(1‐…
S Babalola, N Igie, I Odeyemi - 2022 - chemrxiv.org
We designed novel p-nitrophenyl hydrazones as multi-target inhibitors of COX-2, 5-LOX, and H+/K+ ATPase in a bid to overcome side effects associated to NSAIDs and coxibs. …
Number of citations: 5 chemrxiv.org
TMM Maiden, S Swanson, PA Procopiou… - The Journal of …, 2016 - ACS Publications
A Rh-catalyzed ortho-amidation of 2-aryloxazolines offers an efficient and direct route to a range of sulfonamides. The scope of the reaction is very broad with respect to sulfonamide …
Number of citations: 17 pubs.acs.org
S Babalola, N Igie, I Odeyemi - Pharmaceutical Fronts, 2022 - thieme-connect.com
Nonsteroidal anti-inflammatory drugs (NSAIDs) and coxibs are traditional medicines for the treatment of inflammation, yet associated with serious side effects. Hence, the need for …
Number of citations: 5 www.thieme-connect.com
A Giordano, G Forte, L Massimo, R Riccio… - European journal of …, 2018 - Elsevier
Inverse Virtual Screening (IVS) is a docking based approach aimed to the evaluation of the virtual ability of a single compound to interact with a library of proteins. For the first time, we …
Number of citations: 18 www.sciencedirect.com
AP Voronin, TV Volkova, AB Ilyukhin, AN Proshin… - …, 2020 - pubs.rsc.org
A specific number of structures described in this paper with adamantane and memantine fragments have been synthesised and characterised. Their single crystals have been grown …
Number of citations: 9 pubs.rsc.org
S Bajare, J Anthony, A Nair, R Marita, A Damre… - European journal of …, 2012 - Elsevier
The thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that improve insulin sensitivity in patients with type 2 diabetes. Although the mechanism by which the TZDs lower …
Number of citations: 17 www.sciencedirect.com
RL Frkic, Y He, BB Rodriguez, MR Chang… - Journal of medicinal …, 2017 - ACS Publications
Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor central to fatty acid and glucose homeostasis. PPARγ is the molecular target for type 2 diabetes mellitus (…
Number of citations: 28 pubs.acs.org
GL Perlovich, TV Volkova - CrystEngComm, 2020 - pubs.rsc.org
A number of sulfonamide compounds with adamantane (tricyclo[3.3.1.13,7]decane) and memantine (3,5-dimethyladamantan-1-amine) fragments have been synthesized and …
Number of citations: 3 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.